molecular formula C8H13BrO2 B13063970 3-Bromo-4-cyclobutoxyoxolane

3-Bromo-4-cyclobutoxyoxolane

Cat. No.: B13063970
M. Wt: 221.09 g/mol
InChI Key: JDDHAAUZZOTRNX-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclobutoxyoxolane is an organic compound with the molecular formula C₈H₁₃BrO₂. It is a brominated oxolane derivative, characterized by the presence of a bromine atom and a cyclobutoxy group attached to the oxolane ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclobutoxyoxolane typically involves the bromination of 4-cyclobutoxyoxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the desired position on the oxolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclobutoxyoxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclobutoxyoxolane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of 4-cyclobutoxyoxolane.

Scientific Research Applications

3-Bromo-4-cyclobutoxyoxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclobutoxyoxolane depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxyoxolane
  • 4-Bromo-3-cyclobutoxyoxolane
  • 3-Chloro-4-cyclobutoxyoxolane

Uniqueness

3-Bromo-4-cyclobutoxyoxolane is unique due to the presence of both a bromine atom and a cyclobutoxy group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

3-bromo-4-cyclobutyloxyoxolane

InChI

InChI=1S/C8H13BrO2/c9-7-4-10-5-8(7)11-6-2-1-3-6/h6-8H,1-5H2

InChI Key

JDDHAAUZZOTRNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2COCC2Br

Origin of Product

United States

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